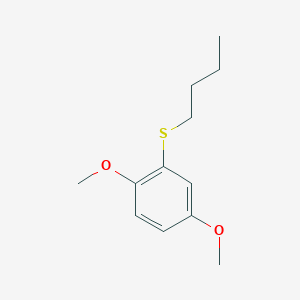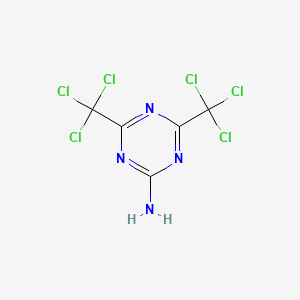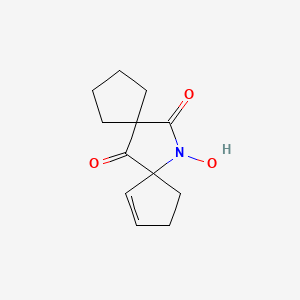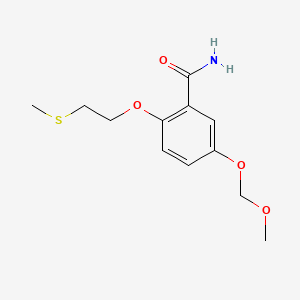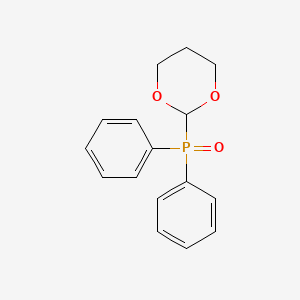
4-Iodophenanthridin-6(5h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodophenanthridin-6(5h)-one: is an organic compound belonging to the phenanthridinone family It is characterized by the presence of an iodine atom at the 4th position of the phenanthridinone structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodophenanthridin-6(5h)-one typically involves the iodination of phenanthridinone. One common method is the electrophilic aromatic substitution reaction, where phenanthridinone is treated with iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often include:
Solvent: Acetic acid or a mixture of acetic acid and water.
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Reaction Time: Several hours to ensure complete iodination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar principles as laboratory methods, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions: 4-Iodophenanthridin-6(5h)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The phenanthridinone core can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The iodine atom allows for cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted phenanthridinones.
Oxidation Products: Oxidized derivatives of phenanthridinone.
Reduction Products: Reduced forms of phenanthridinone.
Coupling Products: Biaryl compounds or other coupled products.
科学研究应用
Chemistry: 4-Iodophenanthridin-6(5h)-one is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Phenanthridinone derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: In material science, phenanthridinone derivatives are explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
作用机制
The mechanism of action of 4-Iodophenanthridin-6(5h)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The iodine atom can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions.
相似化合物的比较
Phenanthridinone: The parent compound without the iodine substitution.
4-Bromophenanthridin-6(5h)-one: Similar structure with a bromine atom instead of iodine.
4-Chlorophenanthridin-6(5h)-one: Similar structure with a chlorine atom instead of iodine.
Uniqueness: 4-Iodophenanthridin-6(5h)-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. The iodine atom’s larger size and polarizability compared to bromine or chlorine can lead to different chemical and biological properties, making it a valuable compound for specific applications.
属性
CAS 编号 |
23827-03-4 |
|---|---|
分子式 |
C13H8INO |
分子量 |
321.11 g/mol |
IUPAC 名称 |
4-iodo-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H8INO/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(16)15-12(9)11/h1-7H,(H,15,16) |
InChI 键 |
UYYYWHSTBYMSGR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(C(=CC=C3)I)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


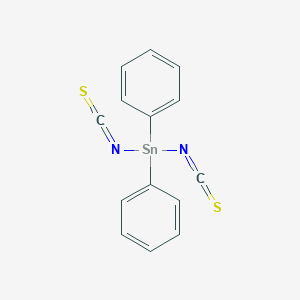
![[(2-Methylbutan-2-yl)peroxy]methanol](/img/structure/B14703858.png)
![6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B14703861.png)
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14703862.png)
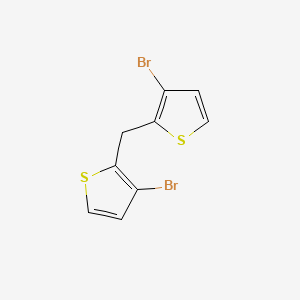
![[(3-Chlorobiphenyl-2-yl)oxy]acetic acid](/img/structure/B14703871.png)
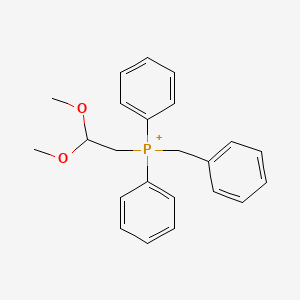
![1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione](/img/structure/B14703881.png)
